1-(Benzyloxy)-3-bromobenzene
Overview
Description
1-(Benzyloxy)-3-bromobenzene is a benzene derivative that is part of a broader class of organic compounds known as halogenated aromatics. These compounds are characterized by the presence of one or more halogen atoms (such as bromine) attached to an aromatic ring. The benzyloxy group is an oxygen-containing substituent that can influence the reactivity and properties of the benzene ring.
Synthesis Analysis
The synthesis of compounds related to 1-(Benzyloxy)-3-bromobenzene often involves multi-step reactions, starting from simpler benzene derivatives. For instance, the preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from benzene involves a detailed synthetic procedure with limited chromatography for purification . Similarly, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene is achieved through direct alkylation of a related aniline compound . These methods highlight the versatility and complexity of synthetic routes in the realm of halogenated aromatic compounds.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be significantly affected by the presence of substituents. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations in various crystalline environments, as revealed by X-ray diffraction . The influence of substituents on the geometry and normal modes of vibrations of the benzene ring is also a subject of study, as seen in the case of 1-bromo-3-fluorobenzene .
Chemical Reactions Analysis
The reactivity of halogenated benzenes can lead to a variety of chemical transformations. For instance, the palladium-catalyzed domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine results in the formation of complex structures like 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines . Additionally, the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene leads to multiple bromination products, demonstrating the nuanced control over chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies and molecular geometry, which are calculated using various DFT methods . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and packing, which are stabilized by van der Waals interactions and influenced by the arrangement of bromomethyl groups . These studies contribute to a deeper understanding of the properties of such compounds, which is essential for their application in various fields.
Scientific Research Applications
Photocatalytic Reductive Dehalogenation
Reductive dehalogenation of organic bromides like benzyl bromide under visible light irradiation has been achieved using riboflavin as a photocatalyst. This process, involving amines as electron donors and i-PrOH as H-donor, provides insights into photocatalytic reductive reactions and the radical anion's role in these processes (Martínez-Haya, Miranda, & Marín, 2017).
Thermo Physical Properties of Binary Liquid Mixtures
A study on the viscosities and densities of 1,4-dioxane with Bromo benzene, including 1-(Benzyloxy)-3-bromobenzene, at different temperatures and mole fractions revealed insights into the weak interactions present in these mixtures. The results are significant for understanding the mixing behavior of binary mixtures and molecular interactions (Ramesh, YunusM.Y., & Ramesh, 2015).
Synthesis of Hindered Bromobenzene Derivatives
Research on the synthesis of sterically hindered bromobenzene derivatives like 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene has implications in stabilizing low-coordinate phosphorus compounds. Such compounds have potential applications in various fields of chemistry (Yoshifuji, Kamijo, & Toyota, 1993).
Biooxidation in Enantioselective Synthesis
The biooxidation of bromobenzene, a compound related to 1-(Benzyloxy)-3-bromobenzene, using Pseudomonas putida, has been utilized in the asymmetric total synthesis of pancratistatin, a promising antitumor agent. This process highlights the role of microbial biotransformation in creating complex organic compounds (Hudlický, Tian, Königsberger, Maurya, Rouden, & Fan, 1996).
Three-Component Coupling in Chemical Synthesis
The use of bromobenzene derivatives in a flow microreactor method for three-component coupling based on flash chemistry demonstrates its importance in the synthesis of complex organic compounds. Such methods are significant for the development of efficient synthetic pathways in organic chemistry (Nagaki, Ichinari, & Yoshida, 2014).
Catalysis and Reaction Mechanisms
Studies on the reactivity of copper metal vapors with substituted bromobenzenes, including compounds similar to 1-(Benzyloxy)-3-bromobenzene, provide insights into the formation of complex organometallic compounds. This research is crucial for understanding catalytic processes and reaction mechanisms in organometallic chemistry (Negrel, Gony, Chanon, & Laı̈, 1993).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This involves discussing potential applications of the compound and areas of future research.
For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available on all these aspects. Some compounds may not have been extensively studied, and for others, certain properties may not be applicable. For instance, a compound that is not biologically active will not have a mechanism of action.
properties
IUPAC Name |
1-bromo-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWZMGZBJCJDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373458 | |
Record name | 3-Benzyloxybromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-bromobenzene | |
CAS RN |
53087-13-1 | |
Record name | 1-Benzyloxy-3-bromobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53087-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyloxybromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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